6-chloro-N,N'-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-chloro-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of chloro and methoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 5-chloro-2-methoxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of 5-chloro-2-methoxyaniline displace the chlorine atoms on the cyanuric chloride, forming the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. Solvents such as dichloromethane or toluene may be used to facilitate the reaction, and purification steps like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while substitution of the chloro groups may result in various substituted triazines.
Mechanism of Action
The mechanism of action of 6-chloro-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another herbicide with comparable chemical properties.
Cyanuric Chloride: A precursor used in the synthesis of various triazine derivatives.
Uniqueness
6-chloro-N,N’-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other triazines, it may exhibit distinct properties that make it suitable for specialized applications.
Properties
IUPAC Name |
6-chloro-2-N,4-N-bis(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N5O2/c1-26-13-5-3-9(18)7-11(13)21-16-23-15(20)24-17(25-16)22-12-8-10(19)4-6-14(12)27-2/h3-8H,1-2H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQMOSOVLOVANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)Cl)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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